molecular formula C18H17Cl2NO3 B2817439 N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946274-96-0

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2817439
CAS No.: 946274-96-0
M. Wt: 366.24
InChI Key: RJTQVYNAQGDDRG-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydro-1-benzofuran core substituted with two methyl groups at the 2-position. The benzofuran moiety is linked via an ether oxygen to an acetamide group, which is further substituted with a 2,3-dichlorophenyl ring.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-5-3-8-14(17(11)24-18)23-10-15(22)21-13-7-4-6-12(19)16(13)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQVYNAQGDDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

N 2 3 dichlorophenyl 2 2 2 dimethyl 2 3 dihydro 1 benzofuran 7 yl oxy acetamide\text{N 2 3 dichlorophenyl 2 2 2 dimethyl 2 3 dihydro 1 benzofuran 7 yl oxy acetamide}

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
  • Anticancer Properties : Preliminary studies suggest that this compound has cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective dosage levels .

Biological Activity Overview

Activity TypeObserved EffectsReferences
Anti-inflammatory Inhibition of COX enzymes; reduced production of pro-inflammatory mediators
Anticancer Cytotoxicity against MCF-7 cells; potential for tumor suppression in vivo
Neuroprotective Modulation of neurotransmitter systems; potential effects on neurodegeneration

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound on MCF-7 cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The compound's IC50 was determined to be approximately 25 µM, suggesting a promising therapeutic window for further development .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, this compound was administered to models exhibiting acute inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the compound have revealed several critical insights:

  • Structure–Activity Relationship (SAR) : Variations in the substituents on the benzofuran moiety significantly affect biological activity. Modifications can enhance potency against specific targets while minimizing side effects .
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic properties with good oral bioavailability and metabolic stability, making it a viable candidate for drug development .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H17Cl2NO3C_{18}H_{17}Cl_2NO_3 and a molecular weight of 364.24 g/mol. Its structure features a dichlorophenyl group and a benzofuran moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines. The presence of the benzofuran ring enhances cytotoxicity against various cancer types due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1MCF7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Compound 2U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity through cell cycle arrest

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX). In particular, it can inhibit COX-1 and COX-2, which are crucial in the inflammatory response. The inhibition percentages noted were 85.91% for COX-2 at 10μM10\mu M, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental setups:

  • Study on Anticancer Activity : A study reported that a derivative of this compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells (A549), with an IC50 value indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound reduced tumor growth in mice models by modulating inflammatory responses and promoting apoptosis in tumor cells .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ether functional groups in this compound undergo hydrolysis under specific conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl at 283.15 K (10°C) .
  • Outcome : The amide bond cleaves to yield 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid and 2,3-dichloroaniline.
  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : Aqueous NaOH under reflux.
  • Outcome : Similar cleavage of the amide bond, forming the sodium salt of the carboxylic acid.
Reaction Type Reagents/Conditions Products Key References
Acidic hydrolysisHCl (15 ml, 283.15 K)2-(2,2-Dimethylbenzofuran-7-yloxy)acetic acid + 2,3-dichloroaniline
Basic hydrolysisNaOH (0.25 mol, reflux, 3 h)Sodium 2-(2,2-dimethylbenzofuran-7-yloxy)acetate + 2,3-dichloroaniline

Alkylation and Acylation

The amide nitrogen and hydroxyl groups (if generated via hydrolysis) participate in alkylation and acylation:

N-Alkylation

  • Conditions : Methanol, catalytic transfer hydrogenation .
  • Outcome : Substitution at the amide nitrogen to form N-methyl derivatives.

O-Acylation

  • Conditions : Thionyl chloride (SOCl₂) followed by reaction with acetyl chloride .
  • Outcome : Acetylation of the hydroxyl group in hydrolyzed intermediates.
Reaction Type Reagents/Conditions Products Key References
N-AlkylationMethanol, catalytic conditionsN-Methyl-2,3-dichlorophenyl acetamide derivatives
O-AcylationSOCl₂, acetyl chlorideAcetylated benzofuran-oxyacetate derivatives

Cyclization and Ring-Opening Reactions

The benzofuran moiety undergoes cyclization or ring-opening under controlled conditions:

Cyclization

  • Conditions : Heat (353.15 K) or Lewis acid catalysts (e.g., AlCl₃).
  • Outcome : Formation of fused heterocyclic compounds via intramolecular reactions.

Ring-Opening

  • Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu) .
  • Outcome : Cleavage of the furan ring to form dihydroxy intermediates.
Reaction Type Reagents/Conditions Products Key References
Cyclization353.15 K, 6 hFused tricyclic derivatives
Ring-openingH₂SO₄ (conc.), reflux2,3-Dihydroxybenzofuran derivatives

Nitration

  • Conditions : HNO₃/H₂SO₄ at 323.15 K .
  • Outcome : Nitro group substitution at the para position of the dichlorophenyl ring.

Nucleophilic Displacement

  • Conditions : NaNH₂, NH₃(l) .
  • Outcome : Replacement of chlorine atoms with amino groups.
Reaction Type Reagents/Conditions Products Key References
NitrationHNO₃/H₂SO₄, 323.15 K4-Nitro-2,3-dichlorophenyl derivatives
Nucleophilic displacementNaNH₂, NH₃(l)2,3-Diaminophenyl acetamide derivatives

Stability and Degradation

The compound exhibits sensitivity to:

  • Light : Photodegradation via radical mechanisms.
  • Moisture : Hydrolysis of the amide bond accelerates in humid conditions.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The target compound’s acetamide nitrogen is substituted with a 2,3-dichlorophenyl group. Key structural analogs differ in the aryl substituent, influencing electronic properties and bioactivity:

Compound Name Aryl Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2,3-Dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide 2,3-Dichlorophenyl ~363.3 (calculated) Not explicitly stated; structural focus Synthesized analogs in
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide 2-Methylphenyl (o-tolyl) Not provided Crystallographically characterized
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide 3-Fluoro-4-methylphenyl 329.37 Screening compound for drug research
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide 2,3-Dimethylphenyl Not provided Urease inhibitor (IC₅₀ = 18.2 µM)

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : Compounds with sulfonamide or benzamide pharmacophores (e.g., ) exhibit enzyme inhibitory activity, suggesting that the target compound’s dichlorophenyl-acetamide motif may similarly interact with biological targets.

Compounds with Dihydrobenzofuran-O-Acetamide Core

The dihydrobenzofuran-7-yloxy-acetamide scaffold is shared across several analogs, differing in N-substituents and additional functional groups:

Compound Name N-Substituent Molecular Weight (g/mol) Notes Reference
N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide Ethyl group ~263.3 (calculated) Discontinued research chemical
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide Tetrazolylmethyl 379.42 Screening compound (2 mg available)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 6-Trifluoromethylbenzothiazole ~409.6 (calculated) Patent-protected pesticidal compound

Key Observations :

  • In contrast, the ethyl group in simplifies the structure but may reduce bioactivity.
  • Pesticidal Relevance : The trifluoromethylbenzothiazole analog () highlights the role of halogenation and heterocycles in pesticidal applications, a possible avenue for the target compound.

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